![molecular formula C14H23NO3 B2383975 N-(2-formilspiro[3.4]octan-2-il)carbamato de tert-butilo CAS No. 2567495-03-6](/img/structure/B2383975.png)
N-(2-formilspiro[3.4]octan-2-il)carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate is a chemical compound with the CAS Number: 2567495-03-6 . It has a molecular weight of 253.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h10H,4-9H2,1-3H3,(H,15,17) .Mecanismo De Acción
XBD173 modulates the activity of Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate, which is involved in various physiological and pathological processes. Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate is involved in the transport of cholesterol into mitochondria, which is essential for the synthesis of steroid hormones and the maintenance of cellular energy metabolism. Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate is also involved in the regulation of cell proliferation and apoptosis. XBD173 has been shown to modulate Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate activity by binding to a specific site on the protein, which alters its conformation and activity.
Biochemical and physiological effects:
XBD173 has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis in cancer cells, and modulating immune cell activity. XBD173 has also been shown to alter cellular energy metabolism by modulating the activity of Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
XBD173 has several advantages and limitations for lab experiments. One advantage is that it is a selective ligand for Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate, which allows for the specific modulation of Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate activity. Another advantage is that it has been shown to have potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not fully understood, which limits its potential applications. Additionally, XBD173 has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of XBD173. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various diseases. Another direction is to develop more potent and selective Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate ligands for use in scientific research and potential therapeutic applications. Additionally, the development of more efficient synthesis methods for XBD173 and other Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate ligands could facilitate their use in scientific research.
Métodos De Síntesis
The synthesis of XBD173 involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 2-bromo-3-(2-formylspiro[3.4]octan-2-yl)benzoic acid, followed by deprotection of the tert-butyl group using TFA. The resulting product is a white crystalline solid with a melting point of 98-100°C.
Aplicaciones Científicas De Investigación
Desarrollo de Antibióticos
N-(2-formilspiro[3.4]octan-2-il)carbamato de tert-butilo sirve como intermediario en la síntesis de ceftolozano, un antibiótico cefalosporínico de quinta generación. Ceftolozano exhibe un amplio espectro antibacteriano, incluyendo actividad contra bacterias Gram-positivas y Gram-negativas. Su potencia contra Pseudomonas aeruginosa multirresistente lo hace valioso para combatir infecciones .
Investigación de Pesticidas
Dadas sus características estructurales, this compound podría servir como punto de partida para el diseño de nuevos pesticidas. Los investigadores investigan su potencial como insecticida o herbicida, apuntando a una mayor eficacia y un menor impacto ambiental.
En resumen, this compound es prometedor en diversos campos, desde el desarrollo de antibióticos hasta la ciencia de los materiales. Su naturaleza espirocíclica y versatilidad sintética lo convierten en un tema intrigante para una mayor exploración . Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar!
Propiedades
IUPAC Name |
tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h10H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFYIOJVHPEPND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


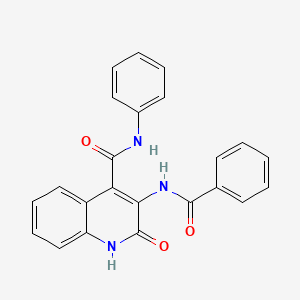
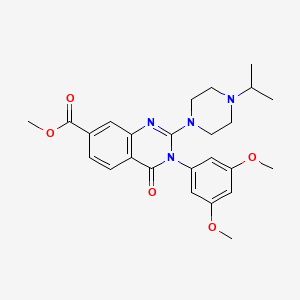
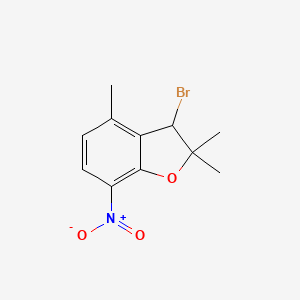
![N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2383896.png)
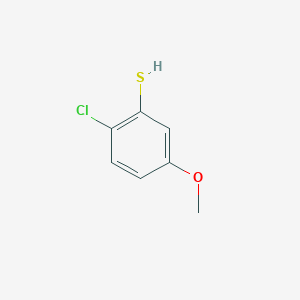
![6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]](/img/structure/B2383898.png)
![3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2383900.png)
![N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2383904.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2383911.png)
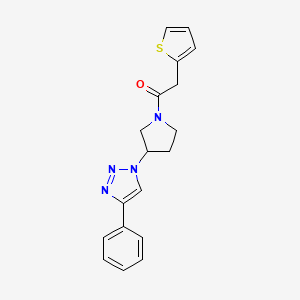
![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)